N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Properties
- A study highlights the synthesis of analogs similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Another study synthesized derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities (Mansour et al., 2020).
Anti-cancer and Anti-tumor Effects
- Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole indicated promising anti-proliferative agent properties against cancer cells (Mansour et al., 2020).
- A separate study synthesized new thiazole derivatives, with some demonstrating a high ability to inhibit the in vitro growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk et al., 2017).
Antioxidant and Anti-inflammatory Applications
- Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally related to the query compound, have shown good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Potential for Diuretic Activity
- N-{(Substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, sharing structural similarities, were found to have diuretic activity, with one compound being particularly promising (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide”, are known to have diverse biological activities . They are often involved in interactions with various enzymes and receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of such compounds would depend on their specific targets. For instance, some thiazole compounds are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biochemical Pathways
Depending on their targets, thiazole compounds can affect various biochemical pathways. For example, if a compound inhibits COX enzymes, it would affect the synthesis of prostaglandins, which are key mediators of inflammation .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-14(11-3-4-13(24-11)18(20)21)17-15-16-9(6-25-15)8-1-2-10-12(5-8)23-7-22-10/h1-6H,7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNCQCMWTMNHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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